molecular formula C15H13F3N2O3 B5694954 N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

Katalognummer B5694954
Molekulargewicht: 326.27 g/mol
InChI-Schlüssel: TUIPVPBUQLRZQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as Roflumilast, is a selective phosphodiesterase-4 (PDE4) inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as anti-inflammatory agents and has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects. In

Wirkmechanismus

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea selectively inhibits the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the activation of various anti-inflammatory pathways. This compound also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It also inhibits the production of reactive oxygen species (ROS) and the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. This compound has also been shown to have bronchodilatory effects, which make it a promising candidate for the treatment of COPD and asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its selectivity for PDE4, which makes it a more specific inhibitor compared to other PDE inhibitors. This selectivity reduces the risk of side effects and makes it a more suitable candidate for therapeutic applications. However, this compound has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has a short half-life, which requires frequent dosing in animal experiments.

Zukünftige Richtungen

There are several future directions for the research on N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One of the areas of interest is the potential use of this compound in the treatment of psoriasis and atopic dermatitis. This compound has been shown to have anti-inflammatory effects in these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, the role of this compound in the regulation of immune responses and its potential use in the treatment of autoimmune diseases should be further explored.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of various diseases, including COPD, asthma, psoriasis, and atopic dermatitis. Its selective inhibition of PDE4 and its anti-inflammatory and immunomodulatory effects make it a potential therapeutic agent. Further research is needed to explore its potential applications and to develop new formulations that can improve its solubility and bioavailability.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea involves the reaction between 4-methoxyaniline and 4-trifluoromethoxybenzoyl chloride, followed by the reaction with urea. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIPVPBUQLRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.